Lipophilicity Modulation: LogP Comparison Against Unsubstituted Furan and Phenyl Analogs
Cyclopropyl(5-methylfuran-2-yl)methanone exhibits an intermediate lipophilicity that distinguishes it from its unsubstituted furan analog (lower logP) and its thiophene analog (higher logP). The 5-methyl group increases logP by approximately 0.3–0.8 units versus cyclopropyl(furan-2-yl)methanone, while the furan oxygen retains a higher PSA than the phenyl or thiophene counterparts [1]. This intermediate logP is critical for balancing aqueous solubility and membrane permeability in biological screening.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.18 (computed) |
| Comparator Or Baseline | Cyclopropyl(furan-2-yl)methanone: LogP = 1.37–1.87; Cyclopropyl(phenyl)methanone: LogP = 2.28; Cyclopropyl(thiophen-2-yl)methanone: LogP = 2.34 |
| Quantified Difference | ΔLogP = +0.31 to +0.81 vs. furan analog; ΔLogP = -0.10 vs. phenyl analog; ΔLogP = -0.16 vs. thiophene analog |
| Conditions | Computed logP values from multiple database sources (Molbase, Fluorochem, Chemscene, Chem960) |
Why This Matters
A logP around 2.2 positions the compound favorably within typical drug-like space, avoiding the low-permeability risk of the more polar furan analog (logP ~1.4–1.9) while maintaining superior solubility compared to purely aromatic ketones.
- [1] Molbase. cyclopropyl(5-methylfuran-2-yl)methanone. LOGP: 2.18070. View Source
